Cetyl caprylate

Description

Historical Context of Ester Research in Chemical Science

The study of esters, a significant class of organic compounds, has a rich history that has been pivotal to the development of modern chemistry. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin. britannica.com One of the foundational methods for synthesizing esters, the Fischer-Speier esterification, was developed in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water became a cornerstone of organic synthesis. taylorandfrancis.comwikipedia.org The reaction is reversible, a challenge that spurred further research into methods for driving the reaction toward the desired ester product, such as removing water or using an excess of one reactant. taylorandfrancis.comjove.com

Early research into esters was not purely academic; it was driven by the desire to understand and replicate the pleasant fragrances and flavors found in nature, as many simple esters are responsible for the characteristic scents of fruits and flowers. britannica.comlibretexts.org For instance, isopentyl acetate (B1210297) is found in bananas, while ethyl butyrate (B1204436) contributes to the scent of pineapples. britannica.com This led to the use of both natural and synthetic esters in perfumes and as flavoring agents. libretexts.org

The industrial production of esters saw significant advancements with the patenting of a continuous process in 1921. encyclopedia.com During World War II, German chemists developed solid acid catalysts, or ion exchange resins, for ester manufacturing. encyclopedia.com Beyond fragrances, the applications of esters expanded into various industries. They became crucial as solvents for lacquers and paints, with large quantities of ethyl acetate and butyl acetate being produced commercially. britannica.com The development of polymers also heavily relied on ester chemistry, with polyesters becoming important plastics. wikipedia.org

General Academic Significance of Long-Chain Esters

Long-chain esters, which are esters with long alkyl chains, hold significant academic and industrial importance due to their unique physical and chemical properties. jove.com These properties are largely dictated by the length of their hydrocarbon chains. srce.hr Unlike their short-chain counterparts known for their volatility and strong aromas, long-chain esters are typically waxy solids or oily liquids with low volatility. britannica.comaston-chemicals.com

A primary area of academic interest is their role as emollients and structuring agents. In cosmetics, long-chain esters with over 30 carbons can be used to provide structure to stick products and to thicken and stabilize emulsions. aston-chemicals.com They are valued for providing a drier feel than traditional oils, which reduces the greasy sensation in formulations. aston-chemicals.com The length of the carbon chains in these esters influences their polarity; longer chains decrease polarity, making the molecule less susceptible to hydrolysis. aston-chemicals.com

Animal and vegetable fats and oils are chemically complex long-chain esters, specifically triglycerides, which are esters of glycerol (B35011) and three fatty acids. libretexts.orgstudymind.co.uk The physical state of these substances—whether they are a solid fat or a liquid oil at room temperature—is determined by the melting points of the constituent esters. libretexts.org Fats typically contain saturated fatty acid chains, which can pack closely together, leading to stronger intermolecular forces (van der Waals dispersion forces) and higher melting points. libretexts.orgstudymind.co.uk Oils, on the other hand, usually contain unsaturated fatty acid chains with double bonds that create kinks, preventing efficient packing and resulting in lower melting points. studymind.co.uk

Furthermore, long-chain esters are investigated for their potential in various industrial applications. They are used as lubricants, plasticizers, and in the manufacturing of paints and fuels. srce.hr Their excellent properties, such as low volatility, high flash point, and good thermal stability, make them suitable for high-performance applications. srce.hr Research has also explored the use of long-chain cellulose (B213188) esters, which can form transparent, flexible, and heat-sealable films with good water vapor barrier properties, indicating their potential in packaging applications. aalto.fi

Overview of Cetyl Caprylate within Ester Chemistry

This compound, also known by its IUPAC name hexadecyl octanoate (B1194180), is the ester formed from the reaction of cetyl alcohol (1-hexadecanol) and caprylic acid (octanoic acid). ontosight.aicir-safety.org Its chemical formula is C₂₄H₄₈O₂. chembk.comfda.gov As a long-chain ester, it embodies many of the characteristic properties of this class of compounds.

The synthesis of this compound typically occurs through an esterification reaction between its parent alcohol and carboxylic acid. ontosight.ai This can be catalyzed by acids like sulfuric acid or by enzymes such as lipases. ontosight.ai It can also be produced via transesterification, where the triglycerides in natural oils are reacted with an alcohol to create new monoesters. cir-safety.org

In the broader context of ester chemistry, this compound is classified as an alkyl ester. cir-safety.org It is a white, waxy solid with a mild odor. ontosight.ai Its properties make it a valuable ingredient in several industries, particularly in cosmetics and personal care products where it functions as an emollient, moisturizer, and thickening agent. ontosight.ai It is also used as an excipient in some pharmaceutical formulations to improve the texture and stability of topical preparations. ontosight.ai

Below are interactive data tables summarizing the key properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | Hexadecyl octanoate |

| Synonyms | Cetyl octanoate, Hexadecyl caprylate, Caprylic acid, cetyl ester |

| CAS Number | 29710-31-4 |

| Molecular Formula | C₂₄H₄₈O₂ |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical State | White, waxy solid |

| Boiling Point | 414.2 ± 13.0 °C |

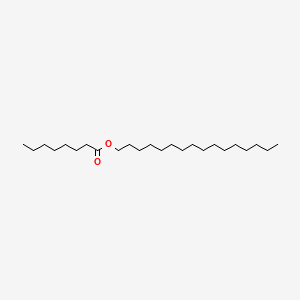

Structure

2D Structure

Properties

CAS No. |

29710-31-4 |

|---|---|

Molecular Formula |

C24H48O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

hexadecyl octanoate |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-23-26-24(25)22-20-18-8-6-4-2/h3-23H2,1-2H3 |

InChI Key |

DWMMZQMXUWUJME-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC |

Other CAS No. |

29710-31-4 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Cetyl Caprylate

Enzymatic Synthesis Methodologies

Enzymatic synthesis of cetyl caprylate offers a green alternative to traditional chemical methods, often operating under milder conditions. nih.govscielo.br Lipases are the primary enzymes employed for this purpose due to their ability to catalyze esterification reactions effectively. scielo.brresearchgate.net

Lipase-Catalyzed Esterification Processes

The synthesis of this compound is achieved through the lipase-catalyzed esterification of cetyl alcohol and caprylic acid. researchgate.netnih.gov Lipases, such as those from Candida antarctica and Rhizomucor miehei, have been successfully used as biocatalysts in this reaction. nih.govnih.gov These enzymatic reactions can be performed in various media, including organic solvents like n-hexane or in solvent-free systems. nih.govrsc.org The use of lipases is advantageous as they can catalyze a variety of reactions, including esterification, with high yield and product quality. researchgate.net

To enhance their stability and reusability, lipases are often immobilized on solid supports. rsc.orgmdpi.com Immobilization can improve the enzyme's operational stability, a crucial factor for industrial applications. rsc.orgrsc.org Common supports for lipase (B570770) immobilization include macroporous acrylic resins and anionic resins. nih.govchemicalbook.com For instance, Novozym 435, a commercially available immobilized lipase from Candida antarctica B on a macroporous acrylic resin, has been widely studied for this compound synthesis. nih.govnih.govchemicalbook.com Similarly, Lipozyme RMIM, a lipase from Rhizomucor miehei immobilized on a macroporous anionic resin, is another effective biocatalyst. nih.govnih.gov The choice of support and immobilization method can significantly influence the enzyme's activity and stability. rsc.org Studies have shown that after four reaction cycles, the yield of cetyl octanoate (B1194180) using immobilized Novozym 435 and Lipozyme RMIM decreased from 98% to 84% and 94% to 80%, respectively, demonstrating the feasibility of enzyme recycling. nih.gov However, challenges such as the accumulation of water on the support can sometimes negatively impact enzyme performance. rsc.orgmdpi.com

Optimizing reaction conditions is critical for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that are often investigated include temperature, substrate molar ratio, and enzyme loading. nih.govnih.gov

Temperature plays a significant role in the rate of enzymatic reactions. For the synthesis of this compound catalyzed by Novozym 435, studies have explored a temperature range of 45°C to 65°C. nih.gov One study found that with the highest reaction temperature of 65°C and a reaction time of 3.75 hours, a cetyl octanoate yield of 99% was achieved. nih.gov In contrast, decreasing the temperature to 45°C under the same conditions resulted in a lower yield. nih.gov Another study involving various lipases for the synthesis of caprylate esters was conducted at 63°C. dss.go.th Research on the synthesis of a different ester using Novozym® 435 found 80°C to be the optimal temperature. mdpi.com However, for some lipases, temperatures above a certain threshold can lead to a decrease in reaction rate. mdpi.com

The molar ratio of the substrates, cetyl alcohol and caprylic acid, significantly influences the reaction equilibrium and, consequently, the product yield. nih.govrsc.org In the synthesis of cetyl octanoate, various molar ratios of octanoic acid to cetyl alcohol have been investigated, typically ranging from 1:1 to 3:1. nih.govnih.gov One study observed that the yield increased with an increasing substrate molar ratio up to a certain point. nih.gov For instance, with a reaction time of 5 hours and a substrate molar ratio of 3:1 (acid to alcohol), a 95% yield of cetyl octanoate was obtained. nih.gov However, another study noted that a molar ratio of acid to alcohol of 1:1.3 was most suitable for octyl caprylate synthesis, resulting in a 94.5% conversion. researchgate.net It has been suggested that high concentrations of the acid can sometimes inhibit the enzyme. nih.gov

Reaction Condition Optimization Strategies

Solvent-Free System Investigations

Solvent-free systems (SFS) for the synthesis of cetyl esters, including this compound, offer significant environmental and economic advantages. rsc.org These systems align with the principles of Green Chemistry by eliminating the need for organic solvents, which simplifies downstream processing and ensures a purer final product free from solvent traces. rsc.orgmdpi.comnih.gov

The enzymatic synthesis of cetyl caprate (a close analog of this compound) from cetyl alcohol and capric acid has been successfully demonstrated in a solvent-free environment using an immobilized lipase, Fermase CALB™10000. researchgate.net In one study, a maximum yield of 91.9% was achieved in 80 minutes. researchgate.net Similarly, the synthesis of other cetyl esters like cetyl laurate, myristate, palmitate, and stearate (B1226849) has been optimized in solvent-free conditions, achieving conversions higher than 98.5%. nih.gov These processes often utilize commercially available immobilized lipases, such as Novozym® 435, which are effective in non-aqueous media. nih.govpreprints.org

The elimination of solvents directly impacts both the kinetic and thermodynamic aspects of the esterification reaction. rsc.org In a solvent-free medium, the reactants themselves define the polarity and viscosity of the system. rsc.org This can influence the enzyme's activity and the reaction equilibrium. rsc.org For instance, the water produced during esterification must be managed, as its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield. rsc.orgmdpi.com Techniques like operating in an open-air batch reactor or using a high-performance vacuum reactor with dry nitrogen input are employed to remove water and drive the reaction toward product formation. mdpi.comnih.gov

Research has shown that in the solvent-free synthesis of cetyl oleate (B1233923), a conversion of 91.5 ± 0.8% was obtained within 24 hours. nih.gov While this was a longer reaction time compared to a hexane (B92381) medium, it highlights the viability of SFS. nih.gov The optimization of reaction parameters like temperature, enzyme loading, and substrate molar ratio is crucial for maximizing yield in these systems. researchgate.netresearchgate.net

Stirring and Agitation Speed Parameters

Stirring and agitation speed are critical physical parameters in the enzymatic synthesis of this compound, as they directly influence mass transfer within the reaction system. In a heterogeneous system involving an immobilized enzyme and liquid reactants, adequate mixing is essential to overcome mass transfer limitations and ensure that the substrates have access to the enzyme's active sites. rsc.orgresearchgate.net

The effect of agitation speed has been investigated in the synthesis of cetyl caprate, where a stirring speed of 200 rpm was found to be optimal, contributing to a high yield of 91.9%. researchgate.net Increasing the agitation speed generally enhances the reaction rate up to a certain point by reducing the thickness of the diffusion boundary layer around the immobilized enzyme particles. However, excessive agitation can have detrimental effects. High shear forces can lead to the attrition of the enzyme support particles, potentially damaging the biocatalyst and reducing its operational stability. upm.edu.my

The geometry of the stirrer and the reactor is also an important consideration, though often not explicitly detailed in publications. mdpi.com Magnetic stirrers are common in laboratory-scale experiments, but their potential to physically damage immobilized lipase particles has led researchers to consider overhead stirrers for process implementation. mdpi.com For the synthesis of isobutyl propionate (B1217596) in a solvent-free system, a stirring speed of 300 rpm was found to be optimal. researchgate.net

The interplay between agitation speed and other process variables like enzyme loading and temperature is also significant. For instance, at higher enzyme loadings, mass transfer limitations can become more pronounced, making adequate agitation even more critical. researchgate.net

Thermodynamic Analysis of Enzymatic Esterification

The thermodynamic analysis of the enzymatic esterification of cetyl alcohol and caprylic acid provides fundamental insights into the reaction's spontaneity, energy requirements, and equilibrium position. Key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are evaluated to characterize the process.

Enthalpy and Entropy of Reaction

The enzymatic synthesis of esters is frequently an endothermic process, characterized by a positive change in enthalpy (ΔH). rsc.org This indicates that the reaction requires an input of energy to proceed. For instance, a study on the biosynthesis of geranyl acetate (B1210297), another ester, revealed the reaction to be endothermic with a calculated ΔH of 66 kJ mol⁻¹. srce.hr Thermodynamic studies on the synthesis of cetyl oleate also revealed the reaction to be an endothermic process. nih.gov

The change in entropy (ΔS) for these reactions is typically positive. rsc.org This increase in randomness or disorder can be attributed to the formation of water as a byproduct and its subsequent partitioning in the reaction medium. rsc.org In the case of geranyl acetate synthesis, the ΔS was calculated to be 217 J mol⁻¹ K⁻¹. srce.hr The positive entropy change is a favorable factor that helps to drive the reaction forward.

It is important to note that even minor variations in the enzyme's structure can affect both the activation enthalpy and activation entropy of the reaction, highlighting the sensitive nature of these thermodynamic parameters. nih.gov

Activation Energy Determination

Activation energy (Ea) is the minimum amount of energy required for a reaction to occur. In the context of enzymatic esterification, it provides a measure of the energy barrier that must be overcome for the reactants to be converted into products. The use of a lipase as a catalyst significantly lowers this energy barrier compared to non-catalyzed reactions. scirp.org

The activation energy for the enzymatic synthesis of cetyl caprate has been determined through experimental studies. researchgate.net For the synthesis of a similar ester, cetyl laurate, the activation energy was calculated to be 28.49 kJ/mol. researchgate.net Another study on the biosynthesis of geranyl acetate determined the activation energy to be 28 kJ mol⁻¹. srce.hr These values are generally lower than those for chemical-catalyzed esterification reactions, underscoring the efficiency of biocatalysis. scirp.org

The Arrhenius equation is commonly used to determine the activation energy by studying the effect of temperature on the reaction rate. srce.hrresearchgate.net By plotting the natural logarithm of the reaction rate constant (ln k) against the reciprocal of the absolute temperature (1/T), the activation energy can be calculated from the slope of the resulting line.

Table 1: Activation Energies for Enzymatic Esterification of Various Esters

| Ester | Activation Energy (kJ/mol) | Reference |

| Cetyl Laurate | 28.49 | researchgate.net |

| Geranyl Acetate | 28 | srce.hr |

Kinetic Modeling of Enzymatic Processes

Kinetic modeling of the enzymatic synthesis of this compound is essential for understanding the reaction mechanism, predicting reaction rates, and optimizing reactor design and operation. researchgate.net Various kinetic models have been applied to describe the lipase-catalyzed esterification, with the Ping-Pong Bi-Bi mechanism being one of the most frequently cited for this type of reaction. researchgate.netsrce.hr

Reaction Rate Parameter Derivation

The derivation of reaction rate parameters involves fitting experimental data to a chosen kinetic model. These parameters, such as the maximum reaction velocity (Vmax) and Michaelis constants (KA and KB), provide quantitative measures of the enzyme's catalytic efficiency and its affinity for the substrates (caprylic acid and cetyl alcohol).

For the enzymatic synthesis of cetyl caprate, a study employing a non-linear regression analysis found that the reaction follows a Ping-Pong Bi-Bi model. researchgate.net This mechanism involves the binding of the first substrate (an acyl donor, like caprylic acid) to the enzyme, followed by the release of the first product (water), and then the binding of the second substrate (an acyl acceptor, like cetyl alcohol) to form the final ester product. researchgate.net The kinetic parameters derived for this specific reaction were:

Vmax: 21.886 M/min/g catalyst

KA (Michaelis constant for capric acid): 1.194 × 10⁻² M

KB (Michaelis constant for cetyl alcohol): 8.4512 M

KiA (Inhibition constant for capric acid): 2.02 × 10⁻² M

KiB (Inhibition constant for cetyl alcohol): 3.55 × 10⁻⁴ M researchgate.net

These parameters indicate the rate at which the enzyme can catalyze the reaction at saturation substrate concentrations and the substrate concentrations at which the reaction rate is half of Vmax. The inhibition constants (KiA and KiB) quantify the degree to which the substrates can inhibit the enzyme's activity, which is a common phenomenon in enzymatic reactions. researchgate.net

Similarly, for the synthesis of cetyl laurate, the Ping-Pong Bi-Bi model was also applied, yielding the following kinetic parameters:

Vmax: 1.243 × 10³ mmol/min/g enzyme

KA: 0.1283 mmol

KB: 8.51 mmol

KiA: 5.098 mmol researchgate.net

The successful application of these models and the derivation of their parameters are crucial for simulating the reaction process, which aids in scaling up from laboratory to industrial production. researchgate.net

Enzyme Reusability and Stability Studies

The stability of an immobilized enzyme is influenced by the support material and the immobilization technique. mdpi.com For instance, lipases immobilized on hydrophobic supports via interfacial activation tend to be more stable than their free-floating counterparts. mdpi.com Research has shown that immobilized lipases can maintain high levels of activity even after extended storage periods and multiple reaction cycles. For example, a biocatalyst for cetyl ricinoleate (B1264116) synthesis showed no loss of activity after eight months of storage. researchgate.net Similarly, lipases immobilized on calcium carbonate for biodiesel production were almost fully active after 60 days of storage at 4°C. mdpi.com

The reusability of various immobilized lipases in the synthesis of this compound and similar esters is a testament to their robustness. After four reaction cycles in cetyl octanoate synthesis, immobilized Rhizomucor miehei lipase (Lipozyme® RMIM) retained approximately 85% of its initial yield, while Candida antarctica lipase B (Novozym® 435) maintained about 86% of its initial yield. nih.gov In another study involving wax ester synthesis, immobilized Candida rugosa lipase kept 91% of its initial activity after four cycles. aidic.it Furthermore, a biocatalyst used for synthesizing an oleic acid ester demonstrated 85% of its initial activity after 12 consecutive cycles. researchgate.net

Table 1: Enzyme Reusability in the Synthesis of this compound and Similar Esters

| Enzyme | Ester Synthesized | Support/Method | Number of Cycles | Remaining Activity/Yield | Citation(s) |

|---|---|---|---|---|---|

| Novozym® 435 | Cetyl octanoate | Immobilized | 4 | Yield decreased from 98% to 84% | nih.gov |

| Lipozyme® RMIM | Cetyl octanoate | Immobilized | 4 | Yield decreased from 94% to 80% | nih.gov |

| Candida rugosa lipase (CRL) | Wax ester (from cetyl alcohol) | Fe3O4@OA Nanoparticles | 4 | 91% | aidic.it |

| Thermomyces lanuginosus lipase | Oleic acid ester | Immobilized | 12 | 85% | researchgate.net |

| Mixed lipases | Biodiesel (FAME) | CaCO₃ | 6 | 93% | mdpi.com |

| Lipozyme® CalB | Cetyl ricinoleate | Anionic exchange resin | 3 | No apparent loss of activity | researchgate.net |

Biotechnological Production Advancements

Modern biotechnology offers innovative approaches to overcome the limitations of traditional chemical synthesis. For this compound production, advancements focus on enhancing enzyme efficiency and developing novel bioprocesses. One significant area of development is the use of extremophilic enzymes, which can function under harsh industrial conditions like high temperatures and non-aqueous media, conditions that typically inactivate standard enzymes. researchgate.net

A notable advancement is the entrapment of enzymes within metal-organic frameworks (MOFs). For example, Candida antarctica lipase B (CalB) has been embedded in a zeolitic imidazolate framework (ZIF-8). frontiersin.org This method, performed in a single step at room temperature, creates a protective shell around the enzyme. The resulting CalB@ZIF composite exhibits higher thermal stability and excellent reusability compared to the free enzyme, with only a slight decrease in conversion after 10 uses. frontiersin.org

Another frontier is the use of bioelectrochemical systems (BES) for producing medium-chain fatty acids like caprylate from simpler molecules such as acetate. researchgate.net In these systems, a cathode can serve as the electron donor to drive the carbon chain elongation process in mixed microbial cultures. This method represents a potential pathway for producing the acid precursor of this compound from waste biomass, offering a novel route for renewable chemical production. researchgate.net Furthermore, the co-immobilization of different enzymes can create "Combi-CLEAs" (Cross-Linked Enzyme Aggregates) that facilitate one-pot cascade reactions, streamlining the production process. researchgate.net

Green Chemistry Principles in this compound Synthesis

Enzymatic and biotechnological synthesis of this compound align closely with the principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances. yale.eduresearchgate.net

Key principles applicable to this compound synthesis include:

Catalysis : Enzymatic synthesis relies on lipases, which are highly selective and efficient catalysts. yale.eduacs.org Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org

Use of Renewable Feedstocks : The primary reactants, cetyl alcohol and caprylic acid, can be derived from natural, renewable sources like plant oils. yale.eduacs.org This contrasts with synthetic routes that may rely on petroleum-based feedstocks. acs.org

Design for Energy Efficiency : Enzymatic reactions are often conducted at or near ambient temperature and pressure, significantly reducing the energy requirements compared to traditional chemical syntheses that demand high temperatures. yale.edunih.gov

Less Hazardous Chemical Syntheses : The enzymatic route avoids the use of harsh and often toxic inorganic acid or base catalysts common in conventional esterification. researchgate.netskpharmteco.com This leads to a safer process and a purer final product with fewer downstream purification steps. researchgate.netskpharmteco.com

Safer Solvents and Auxiliaries : Many enzymatic syntheses of esters can be performed in solvent-free systems or by using greener solvents like supercritical CO2, eliminating the need for hazardous organic solvents. yale.eduresearchgate.netresearchgate.net

Reduce Derivatives : The high specificity of enzymes often allows them to target a specific functional group on a molecule without affecting other parts. acs.org This minimizes the need for protection/deprotection steps, which require additional reagents and generate waste. yale.eduacs.org

Non-Enzymatic Synthesis Approaches

While enzymatic methods offer green advantages, traditional chemical synthesis routes remain relevant. These methods typically involve the direct reaction of a carboxylic acid with an alcohol. cir-safety.org

Acid or Base Catalyzed Esterification

The most common non-enzymatic method for producing this compound is Fischer-Speier esterification. cir-safety.orgcore.ac.uk This reaction involves heating cetyl alcohol and caprylic acid in the presence of a strong acid catalyst, such as sulfuric acid. ontosight.ai The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. core.ac.uk

While effective, this homogeneous catalysis method presents challenges in separating the catalyst from the product and can lead to side reactions and the generation of hazardous waste. To overcome these issues, heterogeneous solid acid catalysts have been developed. For instance, tungsten-loaded and zirconium-incorporated SBA-15 (a type of mesoporous silica) have been used to catalyze the esterification of cetyl alcohol with palmitic acid, a reaction analogous to this compound synthesis. core.ac.uk These solid catalysts are easily separated from the reaction mixture and can be reused, though their acidity and, therefore, activity can decrease with use. core.ac.uk

Alternative Chemical Reaction Pathways

Beyond conventional acid catalysis, other chemical pathways exist for synthesizing esters like this compound. One such method is transesterification , where an existing ester reacts with an alcohol to form a new ester. For example, triglycerides from natural oils can be reacted with an alcohol like cetyl alcohol to produce fatty acid cetyl esters. cir-safety.org

Another alternative involves the use of different types of catalysts. Multivalent metal salts, such as ferric chloride hexahydrate (FeCl₃·6H₂O), have been shown to be active catalysts for the esterification of long-chain fatty acids and alcohols. acs.org In this process, the catalytically active species is believed to be a cationic cluster formed from the hydrolysis of the ferric cation, which activates the carboxylic acid for reaction with the alcohol. acs.org This method provides an alternative to traditional Brønsted acids. The development of new synthetic routes, or the redesign of existing ones, is an active area of chemical process development aimed at improving efficiency, reducing costs, and finding patent-free manufacturing approaches. chiroblock.com

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. journalagent.com It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. drawellanalytical.comchromtech.com Various chromatographic methods are employed for the analysis of cetyl caprylate and related substances.

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds in a mixture. drawellanalytical.com It is widely used in pharmaceutical and cosmetic analysis due to its high resolution and sensitivity. labinsights.nl In the context of this compound, HPLC is instrumental in identifying and quantifying related compounds, such as the starting materials (cetyl alcohol and caprylic acid) and potential by-products from its synthesis.

The basic components of an HPLC system include a pump to deliver the mobile phase, a sample injector, a chromatographic column (the stationary phase), a detector, and a data acquisition system. drawellanalytical.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. drawellanalytical.comchromtech.com For compounds like this compound, which is non-polar, reversed-phase HPLC is often the method of choice. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is more polar (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). labinsights.nlumich.edu

Detectors such as Ultraviolet/Visible (UV/Vis) spectrophotometers are commonly used. uspbpep.com However, since this compound lacks a strong chromophore, direct UV detection can be challenging. In such cases, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. labinsights.nl These mass-dependent detectors provide a universal response for non-volatile compounds and are suitable for analyzing esters like this compound. labinsights.nl

A typical HPLC analysis of a cosmetic cream containing esters would involve a multistep gradient elution to separate compounds with a wide range of polarities, from polar active ingredients to non-polar lipid components like this compound. researchgate.net

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a technique used to separate and analyze volatile and semi-volatile compounds. chromtech.commeasurlabs.com In GC, the mobile phase is a gas (the carrier gas), and the stationary phase is a liquid or a polymer on an inert solid support, typically inside a capillary column. mdpi.comfmach.it GC is particularly useful for analyzing the volatile constituents that might be present alongside this compound, such as residual solvents or fragrance components.

The process involves vaporizing the sample and injecting it into the GC system. chromtech.com The separation occurs as the different compounds in the sample travel through the column at different rates depending on their volatility and interaction with the stationary phase. libretexts.org A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. oiv.int For more detailed analysis and identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides mass spectra of the separated components, aiding in their structural elucidation. mdpi.comcardiff.ac.uk

For the analysis of volatile compounds in a complex matrix, techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation before GC analysis. mdpi.comfmach.it This technique concentrates the volatile analytes from the sample headspace onto a coated fiber, which is then desorbed into the GC injector. mdpi.comfmach.it

| Parameter | Typical GC Conditions |

| Column | Capillary column (e.g., Rtx-WAX) mdpi.comfmach.it |

| Carrier Gas | Helium or Hydrogen mdpi.comfmach.itoiv.int |

| Temperature Program | Initial temperature, followed by a ramp to a final temperature mdpi.comfmach.itoiv.int |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) mdpi.comoiv.int |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining purity. libretexts.orgsigmaaldrich.comwikipedia.org In the synthesis of this compound, which is typically formed through the esterification of cetyl alcohol and caprylic acid, TLC can be an effective tool to track the consumption of the reactants and the formation of the ester product. researchgate.net

TLC is performed on a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase (e.g., silica (B1680970) gel or alumina). umich.eduwikipedia.org A small spot of the reaction mixture is applied to the plate, which is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). umich.eduwikipedia.org The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. wikipedia.org

For monitoring a reaction, a TLC plate is typically spotted with the starting material, the reaction mixture, and a "cospot" containing both. rochester.edu This allows for a clear comparison and helps determine if the starting material has been consumed and a new product has formed. wikipedia.org Since this compound and its reactants are generally not colored, the separated spots are visualized under UV light (if they are UV-active) or by staining with a suitable reagent. wikipedia.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and can be used for identification. libretexts.org

Developments in this compound Specific Chromatographic Separation

While general chromatographic techniques are applicable to this compound, specific methods can be developed and optimized for its unique properties. Chromatographic separation techniques are multi-stage processes where components are distributed between a stationary and a mobile phase. uspbpep.comdrugfuture.com The separation can be based on various principles, including adsorption, partition, and ion exchange. journalagent.comdrugfuture.com

For a non-polar ester like this compound, reversed-phase chromatography is a common approach. umich.edu Developments in column technology, such as the use of specialized stationary phases, can enhance the separation of this compound from closely related impurities. For instance, columns specifically designed for the analysis of basic compounds can prevent unwanted interactions and improve peak shape, which can be relevant if basic impurities are present. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) is another technique that has found applications in the analysis of cosmetic ingredients. researchgate.net SFC uses a supercritical fluid, often carbon dioxide, as the mobile phase. It is particularly suitable for separating non-water-soluble compounds and can be a greener alternative to normal-phase HPLC that uses organic solvents. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds by examining how they interact with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. utdallas.edubellevuecollege.edu It works on the principle that covalent bonds in a molecule vibrate at specific frequencies. vscht.cz When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes, resulting in an IR spectrum. bellevuecollege.eduvscht.cz

The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). vscht.cz Different functional groups absorb in characteristic regions of the IR spectrum. For this compound, the most prominent absorption band would be due to the carbonyl (C=O) group of the ester functional group. This typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. Other characteristic peaks would include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the long alkyl chains (the cetyl and caprylate moieties). utdallas.edu

In a study involving the enzymatic synthesis of this compound, Fourier Transform Infrared (FTIR) spectroscopy was used for functional group analysis. researchgate.net The presence of a carbonyl group (COO-) was identified by a peak around 1601 cm⁻¹. researchgate.net The spectrum would also show C-H alkane stretching and bending vibrations. researchgate.net

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| C=O (Ester) | 1750 - 1735 |

| C-O (Ester) | 1300 - 1000 |

| C-H (Alkane) | 2960 - 2850 (stretch), 1470 - 1350 (bend) |

This table provides general ranges for IR absorptions. Specific values can vary based on the molecular environment.

Diffraction Techniques

X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline materials. anton-paar.comfreescience.info When X-rays are directed at a crystalline sample of this compound, they are diffracted by the electron clouds of the atoms in a pattern that is characteristic of the crystal lattice. pdx.eduforcetechnology.com

Analysis of the XRD pattern can provide fundamental information, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal structure.

Crystal System: The symmetry of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic).

Molecular Packing: How the this compound molecules are arranged relative to one another in the solid state.

This information is crucial for understanding the macroscopic properties of the material, such as its melting point, density, and mechanical strength.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of the same compound can have significantly different physical properties. XRD is the definitive tool for identifying and characterizing polymorphs. dannalab.com

For a long-chain ester like this compound, different packing arrangements of the alkyl chains can lead to various polymorphic forms. These forms would each produce a unique X-ray diffraction pattern. Factors such as the cooling rate from the melt, the solvent used for crystallization, and mechanical stress can influence which polymorph is formed.

Crystallinity refers to the degree of structural order in a solid. A sample can range from being completely amorphous (disordered) to highly crystalline. XRD can be used to determine the percent crystallinity of a this compound sample by comparing the integrated intensity of the sharp diffraction peaks (from the crystalline portion) to the broad, diffuse scattering (from the amorphous portion). This is a critical quality control parameter, as the degree of crystallinity can affect the material's feel, melting behavior, and stability. slideshare.net

X-ray Diffraction (XRD) for Crystal Structure Analysis

Structural Conformation Determination

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are powerful tools for conformational analysis. researchgate.netmdpi.com For instance, solid-state NMR (SSNMR) can provide restraints on internuclear distances and the relative orientations of chemical bonds, which are essential for defining molecular conformation. mdpi.com Computational modeling, including ab initio and molecular mechanics (MM) methods, can be used to predict stable conformers and the energy barriers between them. rsc.org The conformation of ester molecules is influenced by factors such as torsional strain around single bonds and steric interactions between substituent groups. libretexts.org

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) for Reaction Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. s4science.atnih.gov This method is widely used to study thermal transitions such as melting, crystallization, and glass transitions. s4science.atcam.ac.uk In the context of this compound, DSC can be employed to investigate the kinetics of its synthesis (esterification) or its thermal degradation.

By monitoring the heat flow associated with a chemical reaction as a function of temperature or time, DSC provides valuable kinetic data. tainstruments.comtainstruments.com For reactions like the enzymatic synthesis of this compound, DSC can be used to determine key kinetic parameters, including the activation energy (Ea), the pre-exponential factor (Z), and the reaction rate constant (k). tainstruments.com Several methods, such as the Borchardt and Daniels method and the ASTM E-698 method, can be applied to analyze DSC data to extract these kinetic parameters. tainstruments.com

The information obtained from DSC kinetic studies is crucial for optimizing reaction conditions, predicting the thermal stability of the compound, and understanding its behavior in various formulations. tainstruments.comlibretexts.org For example, understanding the curing kinetics of a resin system containing this compound would be essential for controlling the properties of the final polymer. libretexts.org

Table 1: Key Kinetic Parameters Obtainable from DSC Analysis

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A higher Ea indicates a greater temperature sensitivity of the reaction rate. |

| Pre-exponential Factor (Z) | A constant related to the frequency of collisions between reacting molecules. | Reflects the probability of a reaction occurring at a given temperature. |

| Reaction Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Quantifies the speed of a reaction under specific conditions. |

| Reaction Order (n) | The exponent to which the concentration of a reactant is raised in the rate law. | Describes how the reaction rate depends on the concentration of the reactants. |

| Heat of Reaction (ΔH) | The amount of heat absorbed or released during a reaction. | Indicates whether a reaction is endothermic or exothermic. |

This table is generated based on information from multiple sources. tainstruments.comtainstruments.com

Microscopy and Imaging Techniques for Material Integration

When this compound is incorporated into complex systems, such as edible films or nanostructured lipid carriers (NLCs), microscopy and imaging techniques are indispensable for visualizing its distribution and effect on the material's morphology. researchgate.netresearchgate.net

Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide high-resolution images of the surface topography and morphology of materials. researchgate.net For instance, in a study involving carboxymethyl cellulose-based edible films, AFM was used to examine the surface morphology and roughness of films with and without incorporated this compound. researchgate.net Similarly, Field Emission Scanning Electron Microscopy (FE-SEM) has been used to observe the spherical morphology of nanoparticles in NLC formulations. researchgate.net

Raman imaging is another powerful technique that can be used to evaluate the miscibility and distribution of components within a mixture. nih.gov By mapping the Raman scattering signals of different chemical species, it is possible to visualize the spatial distribution of this compound within a formulation and identify any phase separation or polymorphism. nih.gov These imaging techniques are crucial for understanding how this compound integrates into a material at the micro- and nano-scale, which in turn governs the macroscopic properties of the final product, such as mechanical strength and barrier properties in films. researchgate.net

Chemical Reactivity and Intermolecular Interactions

Reaction Kinetics and Mechanisms in Controlled Environments

Research into the reaction kinetics of cetyl caprylate predominantly focuses on its synthesis via esterification. The reaction involves the condensation of cetyl alcohol and octanoic acid, typically in the presence of a catalyst, with the removal of water to drive the equilibrium towards product formation.

Studies on the enzymatic synthesis of cetyl octanoate (B1194180) have elucidated the effects of various parameters on reaction rates. In a study using immobilized lipases, the yield of cetyl octanoate was significantly influenced by reaction time, temperature, substrate molar ratio, and enzyme concentration. nih.gov For instance, using Novozym® 435, a yield of 97% was achieved with an enzyme amount of 35% and a reaction time of 3.75 hours. nih.gov The kinetics of similar wax esters, such as cetyl palmitate, have been effectively described by a Ping-Pong Bi-Bi kinetic model, which involves the formation of an enzyme-acyl intermediate. researchgate.net

Non-enzymatic, acid-catalyzed esterification of octanoic acid has also been studied. The kinetics of the reaction between octanoic acid and an alcohol in the presence of an acid catalyst like sulfuric acid were found to be first-order with respect to the acid, assuming the reverse hydrolysis reaction is eliminated by the continuous removal of water. scirp.org

The following table summarizes the influence of key parameters on the enzymatic synthesis yield of cetyl octanoate.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

| Enzyme Amount | 10% (at 1 hr) | 44 | 35% (at 3.75 hr) | 97 |

| Reaction Time | 1 hr (at 10% enzyme) | 42 | 5 hr (at 50% enzyme) | 99 |

| Temperature | 45°C (at 1 hr) | 66 | 65°C (at 3.75 hr) | 99 |

| Substrate Molar Ratio | 1:1 (at 5 hr) | ~85 | 3:1 (at 5 hr) | 95 |

Data compiled from studies on enzymatic esterification. nih.gov

Catalysis by Non-Enzymatic Systems

While enzymatic catalysis is common for producing high-purity this compound for cosmetic applications, non-enzymatic catalysts are widely used in industrial ester synthesis. researchgate.net These systems are broadly categorized as homogeneous or heterogeneous.

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst with liquid reactants. wikipedia.org This offers significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often improved stability under harsh reaction conditions. mdpi.com For the synthesis of esters like this compound, solid acid catalysts are common. Examples include:

Sulfonated Resins: Ion-exchange resins like Dowex 50WX8 have been used to catalyze the esterification of medium-chain fatty acids, including octanoic acid. scirp.org

Metal Oxides: Catalysts such as WO₃/Zr-SBA-15 have been shown to be effective in the esterification of long-chain alcohols and acids. dntb.gov.ua

Zeolites: These microporous aluminosilicates can be tailored to provide acidic sites for catalysis, offering shape selectivity and high thermal stability. mdpi.com

The primary mechanism in heterogeneous acid catalysis involves the protonation of the carboxylic acid's carbonyl oxygen on the catalyst's active site, which activates the carbonyl carbon for nucleophilic attack by the alcohol. The catalyst's efficiency is often correlated with its surface area, pore size, and the density and strength of its acid sites. mdpi.com

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in the liquid reaction medium. wiley-vch.de Common homogeneous catalysts for esterification include:

Mineral Acids: Sulfuric acid is a classic and effective catalyst for esterification. scirp.org

Lewis Acids: Metal chlorides, such as ferric chloride (FeCl₃), have been shown to effectively catalyze the esterification of octanoic acid. scirp.orgdntb.gov.ua

Organometallic Complexes: These offer high selectivity but are often more expensive and difficult to separate from the product. researchgate.net

Ionic Liquids: Brønsted acidic ionic liquids have been developed as efficient and reusable catalysts for the synthesis of caprylate esters, demonstrating high yields and good resistance to water. doaj.org

The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, which can require additional purification steps and lead to catalyst loss. wiley-vch.de

Interactions with Polymeric Systems (beyond films)

Direct research on the specific interactions between this compound and polymeric systems in solution is limited. As a non-ionic, lipophilic ester, its interactions differ significantly from the more commonly studied ionic surfactants. However, insights can be drawn from studies involving its constituent moieties (caprylate anions) or other cetyl-containing molecules with various polymers.

The interaction between surfactants and polymers in aqueous solutions typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the surfactant alone. nih.gov At the CAC, surfactant molecules begin to associate with the polymer chains, forming polymer-surfactant complexes. mdpi.com

Studies involving sodium caprylate (an anionic surfactant) and polymers like polyvinyl pyrrolidone (PVP) have shown that interactions lead to the formation of polymer-bound micelles. sci-hub.se The strength of these interactions depends on factors such as polymer concentration and the hydrophobic nature of the surfactant's alkyl chain. sci-hub.seresearchgate.net Similarly, cationic cetyl-containing surfactants like cetylpyridinium chloride (CPC) and cetyltrimethylammonium bromide (CTAB) show strong interactions with polymers such as Xanthan gum, forming complexes that alter the solution's physicochemical properties. researchgate.nettsijournals.com

These interactions are driven by a combination of electrostatic and hydrophobic forces. For a non-ionic molecule like this compound, any interaction with a polymer in a co-solubilized system would be primarily driven by weaker hydrophobic or van der Waals forces, rather than the strong electrostatic associations seen with ionic surfactants.

Self-Assembly and Aggregation Phenomena of Cetyl-Containing Species

This compound itself is a non-polar wax ester and, due to the absence of a distinct hydrophilic head group, does not form micelles or self-assemble in aqueous solutions in the manner of amphiphilic surfactants. However, the "cetyl" (C16) alkyl chain is a key component in many well-studied amphiphilic molecules that exhibit significant aggregation phenomena. The behavior of these related species provides a clear example of how the cetyl chain drives self-assembly when paired with a polar headgroup.

Molecules such as cetyltrimethylammonium bromide (CTAB) and cetylpyridinium chloride (CPC) are classic examples of cationic surfactants where the long, hydrophobic cetyl tail and the charged, hydrophilic headgroup lead to spontaneous self-assembly in solution. nih.govtechnion.ac.il This process is driven by the hydrophobic effect, where the hydrocarbon tails aggregate to minimize their contact with water molecules. umd.edu

The aggregation process is highly dependent on concentration. Below a certain concentration (the CMC), the surfactant molecules exist as monomers. Above the CMC, they spontaneously form organized structures. researchgate.net Molecular dynamics simulations have shown that surfactants like CTAB and DDAB (didodecyldimethylammonium bromide) readily form micellar structures in bulk solution and can adsorb onto surfaces to form bilayers. nih.govsemanticscholar.org

For amphiphilic cetyl-containing species, micelle formation is a defining characteristic. A micelle is a colloidal-sized aggregate of surfactant molecules where the hydrophobic cetyl tails are sequestered in the core and the hydrophilic head groups face the surrounding aqueous medium. nih.gov

The key characteristics of these micelles include:

Critical Micelle Concentration (CMC): The CMC is the minimum concentration at which micelles begin to form. For CTAB in pure water, the CMC is approximately 0.9 mM. researchgate.netchemrevlett.com The presence of additives like alcohols can significantly alter the CMC; more hydrophobic alcohols tend to decrease the CMC by partitioning into the micelle and stabilizing the structure. nih.govresearchgate.net

Micelle Shape and Size: Initially, cetyl-containing surfactants like CPC tend to form spherical micelles. technion.ac.il However, changes in solution conditions—such as the addition of salts or co-solutes (like long-chain alcohols)—can screen the electrostatic repulsion between the head groups, promoting the growth of micelles into larger, elongated, or worm-like structures. technion.ac.ilumd.edu

Aggregation Number: This refers to the average number of surfactant molecules in a single micelle. It is influenced by factors like temperature, ionic strength, and the presence of additives.

The table below provides a comparison of CMC values for CTAB in different solvent systems, illustrating the influence of the medium on micellar formation.

| Solvent System | CMC (mol/L) |

| Pure Water | 0.0009 |

| Ethanol-Water Mixture | Increases with ethanol concentration |

| Pure Ethanol | 0.24 |

Data sourced from fluorescence-based studies on CTAB. researchgate.net

This behavior of amphiphilic cetyl-containing compounds is in stark contrast to that of this compound, which functions as an emollient and skin-conditioning agent precisely because of its non-polar, non-aggregating nature in cosmetic formulations. cosmileeurope.eu

Liquid Crystalline Phase Behavior

This compound, like other fatty esters, can participate in the formation of liquid crystalline phases, particularly in emulsion systems. These mesophases are intermediate states of matter between a solid crystal and a liquid, possessing some degree of molecular order. In oil-in-water (O/W) emulsions, the formation of lamellar liquid crystalline structures in the continuous phase is a key mechanism for enhancing stability scirp.org.

The presence of fatty esters such as cetyl palmitate, which is structurally similar to this compound, has been shown to increase the formation of these anisotropic structures nih.gov. The molecular structure of this compound, with its long hydrocarbon tail and polar ester head, allows it to align with surfactants at the oil-water interface, promoting the formation of ordered, layered structures that entrap water.

The phase behavior of emulsions containing this compound is highly dependent on the composition and concentration of its components. Quasi-ternary phase diagrams of systems containing emollients like caprylic/capric triglycerides (chemically similar to this compound), water, and an emulsifier system reveal distinct regions corresponding to different phases. These can include a heterogeneous phase, a standard emulsion phase, a liquid crystal phase, and a phase containing both wax and emulsion gattefosse.com. The extent of the liquid crystal region in the phase diagram is influenced by the properties of the emollient; emollients with higher polarity may lead to a greater proportion of the liquid crystal phase gattefosse.com.

The formation of these liquid crystalline structures is a dynamic process that occurs as an emulsion cools after homogenization scirp.orgscirp.org. The ordered arrangement of the emulsifier and oil molecules at the oil-water interface develops gradually, contributing to the final rheology and stability of the product scirp.org.

Influence of Additives on Aggregation Dynamics

The aggregation behavior of this compound in solution, particularly its role in the formation of micelles and liquid crystals, is significantly influenced by the presence of various additives. These additives can include polyols, ionic components, and rheological modifiers, which are common ingredients in cosmetic and pharmaceutical formulations.

Polyols: Polyols, such as glycerin and butylene glycol, can affect the assembly of molecules at an interface by altering the properties of the aqueous medium. In studies of liquid crystal emulsions containing caprylic/capric triglycerides, the addition of glycerin was found to have a minimal impact on the liquid crystal structure. In contrast, butylene glycol showed a negative effect on both the formation and stability of these structures gattefosse.com.

Ionic Components: The presence of ions can have a pronounced effect on the aggregation of non-polar molecules in aqueous solutions. The addition of ionic components, such as sodium chloride or sodium hyaluronate, has been demonstrated to significantly enhance the stability of liquid crystal structures gattefosse.com. This is likely due to the ions' effects on the electrical double layer surrounding the aggregated structures and their influence on the hydration of the polar head groups.

The table below summarizes the observed influence of different classes of additives on the liquid crystalline structures in emulsions containing emollients chemically related to this compound.

| Additive Class | Specific Additive Example | Observed Effect on Liquid Crystal Structure | Reference |

| Polyols | Glycerin | Almost no impact on formation or stability. | gattefosse.com |

| Butylene Glycol | Negative impact on formation and stability. | gattefosse.com | |

| Ionic Components | Sodium Chloride, Sodium Hyaluronate | Significantly enhances the liquid crystal structure. | gattefosse.com |

| Rheological Modifiers | Acrylate-based polymers (Carbomer) | Increased number of liquid crystals and enhanced low-temperature stability. | gattefosse.com |

| Polysaccharides (Tara Gum) | Enhanced high-temperature stability. | gattefosse.com |

Environmental Chemistry and Biogeochemical Transformations

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental breakdown of Cetyl Caprylate. As a wax ester, it is composed of a long-chain fatty alcohol (cetyl alcohol) and a medium-chain fatty acid (caprylic acid) joined by an ester bond. This structure makes it amenable to microbial degradation through enzymatic hydrolysis.

Under aerobic conditions, this compound is expected to undergo ready biodegradation. This prediction is supported by computational models, such as the EPI Suite™ BIOWIN v4.10, which estimates the probability of rapid biodegradation. For readily biodegradable substances, it is assumed that they will be rapidly and completely broken down in aerobic environments like sewage treatment plants and surface waters cosmileeurope.eu. The standard timeframe for a substance to be considered "readily biodegradable" in OECD 301 tests is the mineralization of 60-70% of the substance within a 28-day period, often within a 10-day window cosmileeurope.eueuropa.eunih.govoecd.org. Studies on similar long-chain fatty acid esters have shown that they are readily biodegradable according to OECD criteria europa.eu.

Interactive Data Table: Predicted Aerobic Biodegradability of this compound

| Prediction Model | Result | Interpretation |

| Biowin1 (Linear Model) | 0.9631 | High probability of rapid biodegradation |

| Biowin2 (Non-Linear Model) | 0.9961 | High probability of rapid biodegradation |

| Biowin5 (MITI Linear Model) | 0.9977 | High probability of passing the MITI test |

| Biowin6 (MITI Non-Linear Model) | 0.9673 | High probability of passing the MITI test |

| Overall Prediction | YES | Readily Biodegradable |

Data sourced from EPI Suite™ model predictions.

In anaerobic environments, such as sediments and anaerobic digesters, the biodegradation of this compound is also anticipated, albeit potentially at a slower rate than under aerobic conditions. The initial step of anaerobic degradation is the hydrolysis of the ester bond, which does not require oxygen. Subsequent degradation of the resulting cetyl alcohol and caprylic acid proceeds through various anaerobic pathways. Model predictions suggest a relatively high probability of anaerobic biodegradation.

Interactive Data Table: Predicted Anaerobic Biodegradability of this compound

| Prediction Model | Result | Interpretation |

| Biowin7 (Anaerobic Linear Model) | 0.7591 | High probability of anaerobic biodegradation |

Data sourced from EPI Suite™ model predictions.

The microbial breakdown of this compound is initiated by extracellular enzymes, primarily lipases and esterases. These enzymes catalyze the hydrolysis of the ester linkage, which is the primary and often rate-limiting step in the degradation of wax esters.

Enzymatic Hydrolysis : Lipases and esterases cleave the ester bond of this compound, releasing cetyl alcohol and caprylic acid into the environment. This process is fundamental to the degradation of fatty acid esters.

Microbial Uptake and Metabolism : The resulting cetyl alcohol and caprylic acid are then available for uptake by a wide range of microorganisms. Inside the microbial cells, these compounds are further metabolized. Cetyl alcohol is oxidized to the corresponding fatty acid, hexadecanoic acid (palmitic acid). Both caprylic acid and the newly formed palmitic acid are then degraded through the β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle for energy production and biomass generation.

The primary biodegradation intermediates of this compound are its constituent alcohol and fatty acid. Further degradation of these intermediates leads to smaller molecules that are eventually mineralized.

Table of Biodegradation Intermediates of this compound

| Parent Compound | Initial Biodegradation Products | Subsequent Metabolites | Final Products |

| This compound | Cetyl alcohol, Caprylic acid | Hexadecanoic acid (from Cetyl alcohol), Acetyl-CoA | Carbon dioxide, Water, Biomass |

Environmental Fate and Persistence Modeling

Environmental fate models utilize the physicochemical properties of a chemical to predict its distribution and persistence in the environment. For this compound, its high lipophilicity and low water solubility are key determinants of its environmental behavior.

Interactive Data Table: Physicochemical Properties for Environmental Fate Modeling of this compound

| Property | Predicted Value | Implication for Environmental Fate |

| Log Octanol-Water Partition Coef (Log Kow) | 10.69 | High potential for bioaccumulation and sorption to organic matter. |

| Water Solubility (mg/L) | 3.571e-006 | Very low mobility in aqueous systems; will tend to partition to solids. |

| Vapor Pressure (mm Hg) | 5.42E-007 | Low volatility; will not significantly partition to the atmosphere. |

| Henry's Law Constant (atm-m3/mole) | 6.73E-002 | Low tendency to volatilize from water. |

| Soil Adsorption Coefficient (Log Koc) | 5.980 - 6.772 | Very strong adsorption to soil and sediment; immobile in soil. |

| Aqueous Hydrolysis Half-Life (pH 7) | 9.272 years | Abiotic hydrolysis is a slow process; biodegradation is the primary degradation pathway. |

Data sourced from EPI Suite™ model predictions.

Based on these properties, models would predict that if released into water, this compound would rapidly partition from the water column to suspended solids and sediment. In soil, it would be highly immobile. Due to its low vapor pressure and Henry's Law constant, volatilization to the atmosphere is not a significant fate process.

Interaction with Environmental Matrices

The high octanol-water partition coefficient (Log Kow) and soil adsorption coefficient (Log Koc) of this compound indicate a strong affinity for organic matter. This dictates its interaction with various environmental matrices.

Soil and Sediment : this compound is expected to bind strongly to the organic fraction of soil and sediments. This high sorption reduces its bioavailability to some extent but also localizes the compound in these matrices where microbial degradation can occur. Its low water solubility further limits its leaching potential, preventing contamination of groundwater.

Water : In the aquatic environment, this compound will predominantly be associated with particulate matter and sediment rather than being dissolved in the water column. This partitioning behavior significantly influences its transport and degradation, as microbial communities in sediments will be the primary agents of its breakdown.

Biota : The high Log Kow suggests a potential for bioaccumulation in aquatic organisms. However, its ready biodegradability is expected to mitigate this potential, as it would be metabolized by organisms that ingest it.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. iitm.ac.in These simulations can reveal information about molecular interactions, self-assembly processes, and conformational changes over time. iitm.ac.innih.gov

MD simulations can be employed to understand the intermolecular forces at play between cetyl caprylate molecules and their environment. These interactions, including van der Waals forces and potential hydrogen bonding, are crucial for predicting the macroscopic properties of the substance. ias.ac.indovepress.com The simulations can model how this compound interacts with other molecules, such as solvents or other components in a mixture, by analyzing parameters like the radial distribution function and binding free energy. dovepress.complos.org This understanding is particularly relevant in applications where this compound is part of a complex formulation.

The amphiphilic nature of esters like this compound, with a polar head group and a nonpolar tail, suggests a tendency for self-assembly in certain environments. Computational modeling can simulate how these molecules might aggregate to form structures like micelles or layers. rsc.orgmdpi.comnih.gov These simulations track the spontaneous organization of molecules to predict the most stable and likely supramolecular structures. ias.ac.inresearchgate.net Understanding these self-assembly processes is key to controlling the texture and stability of products containing this compound.

This compound, being a flexible molecule, can adopt numerous conformations. MD simulations allow for the exploration of the conformational landscape of the molecule, identifying the most energetically favorable shapes. nih.govwhiterose.ac.ukbiorxiv.org By simulating the molecule's movements, researchers can generate a distribution of conformers and understand how factors like temperature and the surrounding medium influence its shape. whiterose.ac.ukmdpi.comsapub.org

Quantum Chemical Calculations (e.g., DFT for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. wikipedia.org These methods provide insights into the distribution of electrons within the this compound molecule, which governs its reactivity and intermolecular interactions. rsdjournal.orgmdpi.com DFT can be used to calculate properties such as molecular orbital energies and electrostatic potential, which are fundamental to understanding the chemical behavior of the ester. wikipedia.orgcecam.orgaps.org While specific DFT studies on this compound are not widely published, the methodology is a standard tool for such molecular-level investigations. rsdjournal.org

Kinetic and Thermodynamic Modeling

Kinetic and thermodynamic modeling are essential for understanding and optimizing the synthesis of this compound. nrel.gov These models help in predicting reaction outcomes and determining the most efficient production conditions. ruhr-uni-bochum.demdpi.comresearchgate.net

The synthesis of this compound via esterification is a reversible reaction. researchgate.net Thermodynamic models are used to predict the position of the chemical equilibrium under various conditions. rsc.orgepj-conferences.orgchimicatechnoacta.ru Factors such as temperature, pressure, and the molar ratio of reactants (cetyl alcohol and caprylic acid) significantly influence the equilibrium conversion. rsc.orgresearchgate.net For instance, the removal of water, a by-product of the esterification, can shift the equilibrium towards the formation of a higher yield of this compound. nih.gov In the enzymatic synthesis of esters, the reaction equilibrium is a critical factor, and while the enzyme does not alter the equilibrium position itself, the support material used for immobilization can affect the partitioning of reactants and water, thereby influencing the apparent equilibrium. rsc.org

Development of Predictive Models for Synthesis Optimization

The efficient synthesis of this compound, also known as cetyl octanoate (B1194180), is crucial for its application in various industries. Computational and theoretical models have been instrumental in optimizing the synthesis process, particularly in enzymatic esterification, to maximize yield and minimize reaction time.

One of the primary predictive models employed is Response Surface Methodology (RSM). nih.govmdpi.com RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. mdpi.com In the context of this compound synthesis, RSM is used to evaluate the effects of multiple process variables and their interactions on the reaction yield. nih.govmdpi.com

A significant study utilized a 5-level-4-factor central composite rotatable design (CCRD) to optimize the lipase-catalyzed synthesis of cetyl octanoate. mdpi.compsu.edu The variables investigated were reaction time, reaction temperature, substrate molar ratio (octanoic acid to cetyl alcohol), and the amount of enzyme. nih.govmdpi.com This statistical approach allows for the creation of a predictive model that maps the relationship between these factors and the final product yield. mdpi.com For instance, research has shown that with the enzyme Novozym® 435, an increase in reaction time from 1 to 5 hours can curvilinearly increase the yield from approximately 50% to 90%, highlighting time as a critical factor. mdpi.compsu.edu Conversely, within the range of 45 °C to 65 °C, the reaction temperature was found to have an insignificant effect on the yield. mdpi.compsu.edu

Through ridge-max analysis, a function of RSM, optimal conditions for the synthesis can be precisely predicted. ncl.edu.tw For the synthesis catalyzed by Novozym® 435, the predicted optimal conditions were a reaction time of 3.75 hours, a temperature of 48.32 °C, an octanoic acid to cetyl alcohol molar ratio of 2.26:1, and an enzyme amount of 41.77%. ncl.edu.tw These conditions were predicted to achieve a maximum yield of 99.93%, with actual experimental results confirming a high yield of 98.24%. ncl.edu.tw Similar optimization has been performed in a supercritical carbon dioxide (SC-CO2) system, which predicted a yield of 97.6% under optimal conditions of 10.22 MPa pressure, 63.70 °C, and 11.20% enzyme amount, achieving an experimental yield of 99.5% in just 20 minutes. researchgate.net

Table 1: Predicted Optimal Conditions for Cetyl Octanoate Synthesis using Novozym® 435

| Parameter | Optimal Value | Predicted Yield | Actual Yield |

|---|---|---|---|

| Reaction Time | 3.75 hours | 99.93% ± 2.74% | 98.24% ± 0.11% |

| Reaction Temperature | 48.32 °C | ||

| Substrate Molar Ratio (Acid:Alcohol) | 2.26:1 | ||

| Enzyme Amount | 41.77% |

Data derived from a study optimizing cetyl octanoate synthesis using Response Surface Methodology. ncl.edu.tw

Beyond RSM, kinetic modeling provides another avenue for synthesis optimization. researchgate.net Kinetic models for enzymatic esterification are often based on mechanisms like the Ping-Pong Bi-Bi model, which describes the process of a double-displacement reaction. researchgate.net These models can incorporate inhibition steps by substrates or products, providing a deeper mechanistic understanding of the reaction. researchgate.netmdpi.com By fitting experimental data to these kinetic equations, researchers can predict reaction courses, which is essential for reactor design and process development on an industrial scale. researchgate.net

Structure-Property Relationship Theories

The functional properties of this compound are intrinsically linked to its molecular structure. As an ester, it is formed from a long-chain fatty alcohol (cetyl alcohol) and a medium-chain fatty acid (caprylic acid). aston-chemicals.com This specific combination of a C16 alcohol and a C8 acid results in a molecule with balanced properties that are highly valued in cosmetic and personal care formulations.

The primary structure-property relationship for this compound revolves around its function as an emollient. ulprospector.com The long, non-polar alkyl chains of both the cetyl and caprylate moieties are hydrophobic. This chemical nature results in a substance that forms a smooth, lubricating, and non-greasy film on the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. ulprospector.com The medium chain length of the caprylic acid component contributes to a lighter skin feel compared to esters derived from two long-chain fatty acids. aston-chemicals.com

Theoretical investigations have also explored how this compound as a solvent medium affects the self-assembly and rheological properties of other molecules. In one study, a specific low-molecular-mass organogelator was found to increase the viscosity of this compound, while it acted as a gelator in other ester oils. This difference in behavior is attributed to the specific interactions between the solute and the solvent molecules, which in turn influences the morphology of the self-assembled structures. The study suggested that physical properties of the oil, such as polarity, are strictly related to the properties of the final material.

The stability of the ester bond itself is also a structure-dependent property. The long alkyl chains can create steric hindrance, which acts as a physical barrier that can protect the ester linkage from hydrolysis, particularly in formulations with a pH that is not neutral. aston-chemicals.com Esters with more highly branched structures exhibit greater hydrolytic stability due to this protective physical barrier. aston-chemicals.com

Applications in Non Biological and Engineered Material Systems

Integration within Polymeric and Composite Materials

The incorporation of cetyl caprylate into polymeric and composite materials can lead to significant alterations in their mechanical, barrier, and thermal properties. These modifications are crucial for tailoring materials to meet the demands of various engineering applications.

Modification of Material Mechanical Properties

The addition of this compound to polymer matrices can influence their mechanical strength and flexibility. In a study involving carboxymethyl cellulose-based films, the amalgamation of this compound, along with glycerol (B35011), was investigated to improve the film's properties. researchgate.netresearchgate.net The research indicated that an optimized amount of this compound is necessary to achieve improved mechanical strength. researchgate.netul.ie The inclusion of such esters can reduce the intermolecular forces between polymer chains, which in turn enhances flexibility and chain mobility. researchgate.net This plasticizing effect helps to reduce brittleness in the final material. researchgate.net

Influence on Barrier Characteristics (e.g., water vapor permeability)